Specific Scientific Field: Organic Chemistry
Summary of the Application: 1,1-Difluorocyclopropane derivatives, which are structurally similar to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, have been found to be important in synthesis . The presence of fluorine substituents can significantly modify the physicochemical properties of the parent molecules .
Methods of Application or Experimental Procedures: The synthesis of these compounds often involves the use of high temperatures (180–190 °C) .
Results or Outcomes: The incorporation of a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
Summary of the Application: The title compounds were subjected to hydrogenolysis over PdO or Raney nickel . The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts .
Methods of Application or Experimental Procedures: The compounds were hydrogenolyzed over PdO or Raney nickel .
Results or Outcomes: The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .
Specific Scientific Field: Biochemistry
Summary of the Application: Cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides . Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds .
Methods of Application or Experimental Procedures: These compounds are often synthesized and then tested for their biological activity .
Results or Outcomes: Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
Specific Scientific Field: Materials Science
Summary of the Application: The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in materials sciences .
Methods of Application or Experimental Procedures: These compounds are often synthesized and then tested for their properties .
Results or Outcomes: Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, thus often leading to useful outcomes .
Summary of the Application: The cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with 2 equivalents of boronic acids in the presence of catalytic amounts of Pd (OAc) 2 and Na 2 CO 3 afforded the mono-coupled products in high yields . The use of 4 equivalents of boronic acids in this reaction resulted in the formation of symmetrical di-coupled products .
Methods of Application or Experimental Procedures: The compounds were cross-coupled with boronic acids in the presence of Pd (OAc) 2 and Na 2 CO 3 .
Results or Outcomes: The consecutive cross-coupling reaction of a proper precursor such as a 1,1-difluoroethenylidene species bearing a metal functional group, a halogen substituent or a tosylate group at the vinyl carbon provides a concise and efficient method for the synthesis of 2,2-disubstituted-1,1-difluoroethenes .
Specific Scientific Field: Biochemistry and Materials Science
Summary of the Application: The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, and materials sciences . The 1,1-difluoroethenylidene functionality in these compounds is known to act as a bioisostere for the carbonyl group of many biologically active compounds .
Results or Outcomes: Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, thus often leading to useful outcomes . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 198.17 g/mol. This compound features a cyclopropane ring substituted with two fluorine atoms and a phenyl group, along with a carboxylic acid functional group. The unique structure of this compound contributes to its potential reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science .
Due to the lack of specific data, it is advisable to handle this compound with caution assuming it may possess similar hazards to other fluorinated organic compounds. These can include:
These reactions are facilitated under specific conditions involving organic solvents and controlled temperatures.
The biological activity of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is currently under investigation. While specific targets of action remain unknown, preliminary studies suggest that its unique structure may enable interactions with various biochemical pathways. Research is ongoing to elucidate its effects on enzymes and receptors, which could lead to potential therapeutic applications .
The synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid typically involves several steps:
Industrial production methods may vary but generally follow similar synthetic routes optimized for large-scale production .
This compound has diverse applications across several domains:
The interaction studies involving 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid are still emerging. Current investigations focus on understanding its pharmacokinetics and mode of action within biochemical pathways. These studies aim to clarify how this compound interacts at the molecular level and its potential implications for drug development and therapeutic applications .
Several compounds share structural similarities with 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Score | Key Features |
---|---|---|---|
Cis-2-Fluoro-1-phenylcyclopropanecarboxylic acid | 1706463-41-3 | 0.94 | Contains cis-fluorine configuration |
Trans-2-Fluoro-1-phenylcyclopropanecarboxylic acid | 646995-45-1 | 0.94 | Contains trans-fluorine configuration |
(1S,3S)-2,2-Difluoro-3-phenylcyclopropanecarboxylic acid | 156020-85-8 | 0.92 | Differing position of fluorine substitution |
Ethyl 2,2-difluoro-1-phenylcyclopropanecarboxylate | 914221-42-4 | 0.88 | Ester derivative with ethyl group |
2-Fluoro-2-phenylcyclopropanecarboxylic acid | 1706463-41-3 | 0.82 | Different fluorine positioning |
The uniqueness of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid lies in its specific arrangement of substituents on the cyclopropane ring and the presence of both fluorine atoms at the same position on the carbon chain, which may influence its reactivity and biological properties differently from its analogs .
Irritant